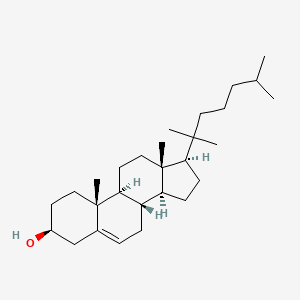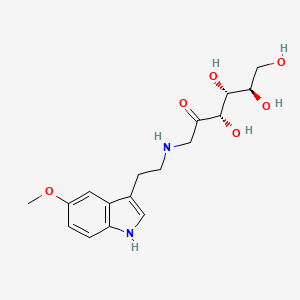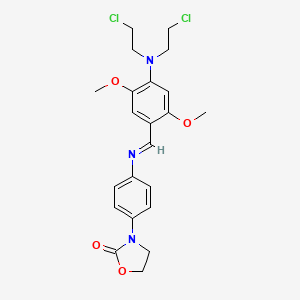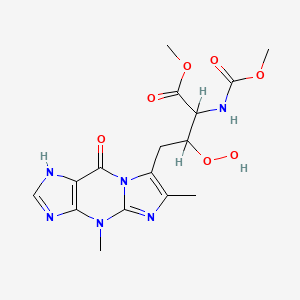![molecular formula C48H91FNO12P B1207658 [(2R,3R,4R,5S,6R)-2-fluoro-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-5-phosphonooxyoxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate CAS No. 138527-40-9](/img/structure/B1207658.png)
[(2R,3R,4R,5S,6R)-2-fluoro-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-5-phosphonooxyoxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3R,4R,5S,6R)-2-fluoro-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-5-phosphonooxyoxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate is a fluorinated organic compound with the chemical formula C48H91FNO12P. It is known for its unique structural properties, which include 154 bonds, 63 non-hydrogen bonds, 4 multiple bonds, 44 rotatable bonds, 4 double bonds, 1 six-membered ring, 2 ester groups, 1 secondary amide group, 4 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol
Vorbereitungsmethoden
The synthesis of [(2R,3R,4R,5S,6R)-2-fluoro-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-5-phosphonooxyoxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate involves several steps, typically starting with a diazotization reaction. The process includes:
Diazotization Reaction: Reacting 1-naphthylamine with nitrous acid, nitrous acid ester, or nitrite in an acid medium to obtain a diazo salt.
Acid Radical Displacement Reaction: The diazo salt is then reacted with fluoroboric acid or its salt, or fluorophosphoric acid or its salt, to obtain diazo fluoroborate or diazo fluorophosphate.
Decomposition: Heating the diazo fluoroborate or diazo fluorophosphate to decompose and obtain this compound.
These methods are characterized by mild reaction conditions, low production costs, and ease of industrialization .
Analyse Chemischer Reaktionen
[(2R,3R,4R,5S,6R)-2-fluoro-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-5-phosphonooxyoxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions often employ reducing agents to convert the compound into its reduced form.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of terminal 1,3-diynes with NFSI in the presence of n-butyllithium yields 1-fluoro-1,3-diynes .
Wissenschaftliche Forschungsanwendungen
[(2R,3R,4R,5S,6R)-2-fluoro-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-5-phosphonooxyoxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of [(2R,3R,4R,5S,6R)-2-fluoro-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-5-phosphonooxyoxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing properties can influence the compound’s binding affinity, metabolic stability, and overall bioactivity . These interactions can modulate various biochemical pathways, leading to the compound’s desired effects.
Vergleich Mit ähnlichen Verbindungen
[(2R,3R,4R,5S,6R)-2-fluoro-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-5-phosphonooxyoxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate can be compared with other fluorinated compounds, such as:
1-Fluoronaphthalene: Similar in structure but differs in its specific applications and reactivity.
1-Fluoroalkynes and 1-Fluorodiynes: These compounds share the fluorine atom but have different structural frameworks and applications.
Fluorinated Peptides and Proteins: Used in biomedical applications, these compounds differ in their molecular targets and mechanisms of action.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
138527-40-9 |
|---|---|
Molekularformel |
C48H91FNO12P |
Molekulargewicht |
924.2 g/mol |
IUPAC-Name |
[(2R,3R,4R,5S,6R)-2-fluoro-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-5-phosphonooxyoxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate |
InChI |
InChI=1S/C48H91FNO12P/c1-4-7-10-13-16-19-20-23-26-29-32-35-43(54)59-40(34-31-28-25-22-18-15-12-9-6-3)37-44(55)61-47-45(48(49)60-41(38-51)46(47)62-63(56,57)58)50-42(53)36-39(52)33-30-27-24-21-17-14-11-8-5-2/h39-41,45-48,51-52H,4-38H2,1-3H3,(H,50,53)(H2,56,57,58)/t39?,40-,41-,45-,46-,47-,48+/m1/s1 |
InChI-Schlüssel |
DMSHXHBPCDSLRB-BCMHDZJLSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)F)NC(=O)CC(CCCCCCCCCCC)O |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1OP(=O)(O)O)CO)F)NC(=O)CC(CCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)F)NC(=O)CC(CCCCCCCCCCC)O |
Synonyme |
1-fluoro GLA-60 2-deoxy-2-((3R)-3-hydroxytetradecanamido)-3-O-((3-tetradecanoyloxy)tetradecanoyl)glucopyranosyl fluoride 4-(dihydrogen phosphate) 2-deoxy-2-((3R)-3-hydroxytetradecanamido)-3-O-((3-tetradecanoyloxy)tetradecanoyl)glucopyranosyl fluoride 4-(dihydrogen phosphate), (2(R),3(R))-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[3-[(6-amino-12-hydroxy-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-13-yl)methyl]-13-(hydroxymethyl)-6-oxo-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2(7),4,8-trien-12-yl] dihydrogen phosphate](/img/structure/B1207592.png)



